Ethyl 3-nitro-5-(thiophen-3-yl)benzoate
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Overview
Description
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ethyl 3-nitro-5-(thiophen-3-yl)benzoate typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-nitro-5-(thiophen-3-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also interact with proteins and other biomolecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.
Tipepidine: An antitussive agent with a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
857895-50-2 |
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Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 3-nitro-5-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-10(9-3-4-19-8-9)6-12(7-11)14(16)17/h3-8H,2H2,1H3 |
InChI Key |
YSSVMVIWOCMZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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